molecular formula C7H15ClN2 B13130030 5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride

5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride

Katalognummer: B13130030
Molekulargewicht: 162.66 g/mol
InChI-Schlüssel: INKBHLLDAHBIAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride is a chemical compound with the molecular formula C7H16Cl2N2. It is known for its unique spirocyclic structure, which consists of a spiro linkage between a diazaspiro octane ring and a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride typically involves the use of 1-aminocyclopropane carboxylate as a starting material. The synthetic route includes several steps, such as cyclization and methylation, under controlled conditions to achieve the desired spirocyclic structure. The process is characterized by its simplicity, stability, and high yield, making it suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield. The reaction conditions are optimized to maintain environmental friendliness and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications .

Eigenschaften

Molekularformel

C7H15ClN2

Molekulargewicht

162.66 g/mol

IUPAC-Name

5-methyl-4,7-diazaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c1-6-4-8-5-7(9-6)2-3-7;/h6,8-9H,2-5H2,1H3;1H

InChI-Schlüssel

INKBHLLDAHBIAD-UHFFFAOYSA-N

Kanonische SMILES

CC1CNCC2(N1)CC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.